

A Technical Guide to the Spectroscopic Analysis of 1-Cyclohexyloctan-1-ol

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Compound of Interest		
Compound Name:	1-Cyclohexyloctan-1-ol	
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Abstract: This document provides a detailed technical overview of the expected spectroscopic data for **1-Cyclohexyloctan-1-ol**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies and data from analogous structures to present a comprehensive analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for the spectroscopic analysis of alcohols are also provided, alongside a visual workflow for spectroscopic analysis.

Introduction

1-Cyclohexyloctan-1-ol is a secondary alcohol with the chemical formula C₁₄H₂₈O. Its structure consists of a cyclohexyl group and an octyl chain attached to a hydroxyl-bearing carbon. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a predictive yet scientifically grounded spectroscopic profile of **1-Cyclohexyloctan-1-ol** to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **1-Cyclohexyloctan-1-ol**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in the cyclohexyl ring, the octyl chain, and the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for **1-Cyclohexyloctan-1-ol**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-OH	~1.0 - 3.0	Singlet (broad)	1H
-CH(OH)-	~3.4 - 3.7	Multiplet	1H
Cyclohexyl -CH-	~1.5 - 1.8	Multiplet	1H
Octyl -CH ₂ - (adjacent to CH(OH))	~1.2 - 1.6	Multiplet	2H
Cyclohexyl & Octyl - CH2-	~1.0 - 1.4	Multiplet (broad)	20H
Octyl -CH₃	~0.8 - 0.9	Triplet	3H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexyloctan-1-ol



Carbon Atom	Predicted Chemical Shift (ppm)
-C(OH)-	~70 - 75
Cyclohexyl -CH-	~45 - 50
Octyl -CH ₂ - (adjacent to C(OH))	~35 - 40
Cyclohexyl & Octyl -CH2-	~22 - 35
Octyl -CH₃	~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1- Cyclohexyloctan-1-ol**, the key signature will be the hydroxyl (-OH) group.

Table 3: Predicted IR Absorption Frequencies for 1-Cyclohexyloctan-1-ol

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Description
O-H Stretch	3200 - 3600	Strong, Broad	Hydrogen-bonded hydroxyl group.[1]
C-H Stretch (sp³)	2850 - 3000	Strong	Aliphatic C-H bonds in the cyclohexyl and octyl groups.
C-O Stretch	1050 - 1260	Strong	Carbon-oxygen single bond.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 1-Cyclohexyloctan-1-ol



Ion	m/z (mass-to-charge ratio)	Description
[M]+	212.38	Molecular ion peak (may be weak or absent).
[M-H ₂ O] ⁺	194.38	Loss of a water molecule (dehydration).[2]
[M-C7H15] ⁺	113.16	Alpha-cleavage, loss of the heptyl radical.[2]
[M-C ₆ H ₁₁] ⁺	129.23	Alpha-cleavage, loss of the cyclohexyl radical.[2]
[C ₆ H ₁₁] ⁺	83.14	Cyclohexyl cation.
[C ₈ H ₁₇] ⁺	113.23	Octyl cation.

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for an alcohol like **1-Cyclohexyloctan-1-ol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent can affect the chemical shift of the hydroxyl proton.[4]
- Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[5]
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3][6]



• Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.[7] This is a common and simple method for liquid samples.
- Sample Preparation (Liquid Film): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8]
- Background Spectrum: Record a background spectrum of the empty instrument (or with the clean ATR crystal/salt plates).
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry

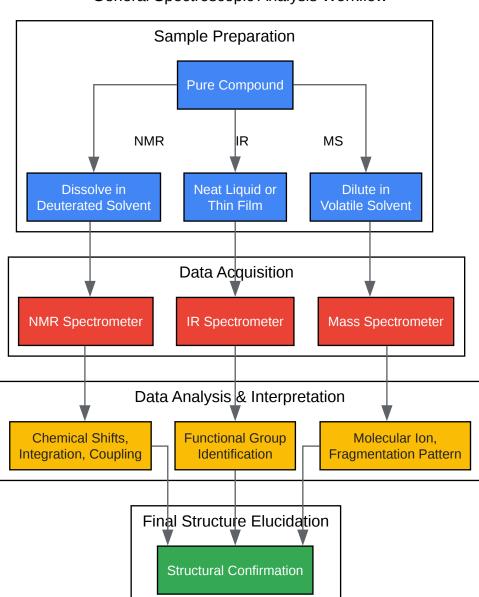
- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like an alcohol, this can be done via direct injection, or more commonly, through a gas chromatograph (GC-MS).
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this class of compounds.
- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.



• Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.[9] Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[2][9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

Conclusion

While experimental spectroscopic data for **1-Cyclohexyloctan-1-ol** is not readily available in public databases, this guide provides a robust, predicted spectroscopic profile based on fundamental principles and data from analogous compounds. The provided tables of expected NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragments, along with the general experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. This information can aid in the identification, characterization, and quality control of **1-Cyclohexyloctan-1-ol** and similar molecules.

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